3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Overview
Description
Preparation Methods
The synthesis of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine typically involves the reaction of 4-methoxyphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
3-[(4-Methoxyphenoxy)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[(4-Methoxyphenoxy)methyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways, is ongoing.
Industry: It finds use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, similar compounds have been shown to act as norepinephrine and serotonin reuptake inhibitors, which can influence neurotransmitter levels in the brain .
Comparison with Similar Compounds
3-[(4-Methoxyphenoxy)methyl]pyrrolidine can be compared with other compounds in the pyrrolidine family, such as:
3-(Phenoxy-phenyl-methyl)-pyrrolidine: Known for its potent norepinephrine and serotonin reuptake inhibition properties.
Pyrrolidine alkaloids: These compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-2-4-12(5-3-11)15-9-10-6-7-13-8-10/h2-5,10,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNYILARRKHOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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